

# Brilanestrant selective estrogen receptor degrader

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Brilanestrant

CAS No.: 1365888-06-7

Cat. No.: S548679

[Get Quote](#)

## Mechanism of Action and Key Experimental Data

**Brilanestrant** was designed to bind to the estrogen receptor alpha ( $ER\alpha$ ), block its function, and trigger its degradation, thereby inhibiting the growth of cancer cells dependent on estrogen signaling [1] [2]. It demonstrated activity in preclinical models that were resistant to existing therapies like tamoxifen and fulvestrant [3].

The diagram below illustrates its core mechanism of action.



[Click to download full resolution via product page](#)

The table below summarizes key quantitative data from select *in vitro* and *in vivo* studies.

| Assay/Model                | Experimental Protocol Summary                                                                                                        | Key Finding (IC <sub>50</sub> /EC <sub>50</sub> ) | Citation |
|----------------------------|--------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------|----------|
| ERα Degradation (in vitro) | MCF7 cells incubated for 4 hrs in phenol red-free RPMI with 5% charcoal-stripped FBS; degradation measured by in-cell Western assay. | EC <sub>50</sub> = 0.7 nM                         | [1]      |
| Cell Viability (in vitro)  | MCF7 cell viability assessed after 5 days using CellTiter-Glo luminescent assay.                                                     | IC <sub>50</sub> = 2.5 nM                         | [1]      |

| Assay/Model                   | Experimental Protocol Summary                                                                                                    | Key Finding (IC <sub>50</sub> /EC <sub>50</sub> ) | Citation |
|-------------------------------|----------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------|----------|
| ER Transcriptional Antagonism | MCF7 cells with luciferase reporter gene; inhibition of 17β-estradiol-mediated transcriptional activation measured after 24 hrs. | IC <sub>50</sub> = 2 nM                           | [1]      |
| ERα Binding Affinity          | Competitive binding assay against radiolabeled estradiol.                                                                        | IC <sub>50</sub> = 6.1 nM                         | [1]      |
| In Vivo Efficacy              | Tamoxifen-sensitive MCF-7 xenograft model in mice; tumor growth inhibition measured after oral administration.                   | Substantial tumor-growth inhibition at 3 mg/kg    | [1]      |

## Computational Study Insights

Advanced computational modeling provided deep insights into how **brilanestrant** achieves its effects at the atomic level [4].

- **Stable Binding & Key Interactions:** A complex study using Quantum Mechanics/Molecular Mechanics (QM/MM) and Molecular Dynamics (MD) simulations confirmed that **brilanestrant** forms a stable complex within the ligand-binding pocket of ERα [4].
- **Inducing an Inactive State:** The binding of **brilanestrant** was found to alter the conformation of a critical region of the receptor, **Helix 12 (H12)**. This change disrupts the surface necessary for coactivator proteins to bind, which is essential for gene transcription [4].
- **Triggering Degradation:** The simulations also highlighted the role of a specific residue, **Lys529**. The interaction with this residue is believed to be responsible for initiating the process that labels the receptor for degradation by the cellular proteasome system [4].

## Clinical Development and Context

**Brilanestrant** was part of a major research effort to develop **oral SERDs** that could overcome the limitations of the first-generation SERD, fulvestrant, which requires intramuscular injection and has suboptimal bioavailability [5] [2].

However, in April 2017, Roche/Genentech discontinued the development of **brilanestrant** [6] [3]. While some early oral SERDs like **brilanestrant** and **amcnestrant** were discontinued, this effort paved the way for next-generation oral SERDs. **Elacestrant** has since been approved, and others like **camizestrant**, **giredestrant**, and **imlunestrant** are in advanced clinical trials [2] [6].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Brilanestrant (ARN-810) | Estrogen Receptor Degradar [medchemexpress.com]
2. Oral Selective Estrogen Receptor Degraders (SERDs) in ... [pmc.ncbi.nlm.nih.gov]
3. Brilanestrant [en.wikipedia.org]
4. Evaluation of binding and antagonism/downregulation ... [pubmed.ncbi.nlm.nih.gov]
5. Oral Selective Estrogen Receptor Degraders (SERDs) as a ... [pmc.ncbi.nlm.nih.gov]
6. Unlocking the potential of oral SERDs in HER2+/ER+ ... [medicalindependent.ie]

To cite this document: Smolecule. [Brilanestrant selective estrogen receptor degrader]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548679#brilanestrant-selective-estrogen-receptor-degrader>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)